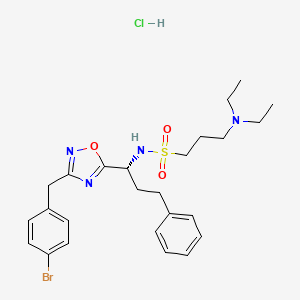

![molecular formula C15H23Cl2N3O3S B10764277 N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride](/img/structure/B10764277.png)

N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

A 357300 hydrochloride is a potent and reversible inhibitor of methionine aminopeptidase-2 (MetAP-2). This compound has shown significant potential in preclinical models, particularly in the treatment of neuroblastoma, a type of cancer. It is known for its ability to inhibit the growth rate of neuroblastoma xenografts without causing toxicity .

Preparation Methods

The synthesis of A 357300 hydrochloride involves several steps. The compound is chemically known as N’- (3-amino-2-hydroxy-5- (isopropylthio)pentanoyl)-3-chlorobenzohydrazide hydrochloride. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure is synthesized by reacting 3-chlorobenzohydrazide with 3-amino-2-hydroxy-5- (isopropylthio)pentanoic acid.

Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the core structure with hydrochloric acid.

Chemical Reactions Analysis

A 357300 hydrochloride undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.

Substitution: The chlorine atom in the benzene ring can be substituted with other groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

A 357300 hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of methionine aminopeptidase-2.

Biology: The compound is used in biological studies to understand its effects on cell growth and angiogenesis.

Medicine: In preclinical models, A 357300 hydrochloride has shown potential as a treatment for neuroblastoma and other types of cancer.

Industry: The compound is used in the pharmaceutical industry for the development of new cancer therapies

Mechanism of Action

A 357300 hydrochloride exerts its effects by inhibiting methionine aminopeptidase-2 (MetAP-2). This enzyme is involved in the removal of the N-terminal methionine residue from newly synthesized proteins. By inhibiting MetAP-2, A 357300 hydrochloride induces cell cycle arrest at the G1 phase, leading to cytostasis in endothelial cells and a subset of tumor cells. This inhibition also affects angiogenesis, thereby reducing tumor growth .

Comparison with Similar Compounds

A 357300 hydrochloride is unique compared to other MetAP-2 inhibitors due to its reversible inhibition and lack of toxicity. Similar compounds include:

TNP-470: An irreversible MetAP-2 inhibitor that has shown significant toxicity in preclinical models.

Fumagillin: Another irreversible MetAP-2 inhibitor with similar toxicity issues.

Bestatin: A reversible MetAP-2 inhibitor, but with different structural properties and efficacy

A 357300 hydrochloride stands out due to its reversible inhibition and lower toxicity, making it a promising candidate for further research and development in cancer therapy.

properties

Molecular Formula |

C15H23Cl2N3O3S |

|---|---|

Molecular Weight |

396.3 g/mol |

IUPAC Name |

N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride |

InChI |

InChI=1S/C15H22ClN3O3S.ClH/c1-9(2)23-7-6-12(17)13(20)15(22)19-18-14(21)10-4-3-5-11(16)8-10;/h3-5,8-9,12-13,20H,6-7,17H2,1-2H3,(H,18,21)(H,19,22);1H/t12-,13+;/m1./s1 |

InChI Key |

VNVMAFFENQJYPK-KZCZEQIWSA-N |

Isomeric SMILES |

CC(C)SCC[C@H]([C@@H](C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl |

Canonical SMILES |

CC(C)SCCC(C(C(=O)NNC(=O)C1=CC(=CC=C1)Cl)O)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

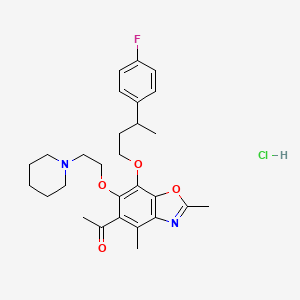

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)

![6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B10764211.png)

![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B10764215.png)

![1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B10764223.png)

![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B10764232.png)

![N-{[(2S)-5-Chloro-7-(methylsulfonyl)-2,3-dihydro-1,4-benzodioxin-2-YL]methyl}ethanamine](/img/structure/B10764256.png)

![N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10764279.png)

![benzyl N-[[2-[2-(2-pyridin-2-ylethylcarbamoyl)phenyl]phenyl]methyl]carbamate](/img/structure/B10764283.png)

![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B10764294.png)

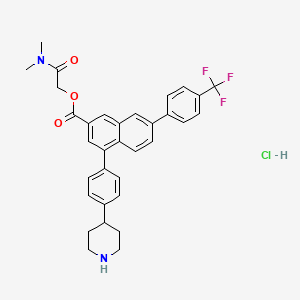

![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B10764295.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B10764302.png)